alpha-D-Mannose

Description

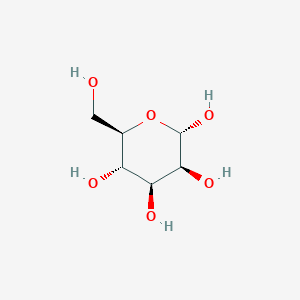

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-PQMKYFCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015858 | |

| Record name | alpha-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Information not available., Solid | |

| Record name | alpha-D-Mannopyranose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11733 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

713.0 mg/mL at 17 °C | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7296-15-3, 101357-07-7, 3458-28-4 | |

| Record name | α-D-Mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Mannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium sulfide (CaS), solid soln. with strontium sulfide, bismuth and europium-doped | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-D-MANNOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3F28J9G0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

132 °C | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

molecular structure and conformation of alpha-D-mannose

Technical Guide: Molecular Structure and Conformation of -D-Mannose[1]

Part 1: Structural Fundamentals & Stereochemistry[2]

The C-2 Epimer Distinction

D-Mannose is the C-2 epimer of D-glucose.[1][3] In the standard

-

D-Glucose (

): All substituents (OH, CH -

D-Mannose (

): The C-2 hydroxyl is axial .[1]

The -Anomer Architecture

In

-

Configuration: 1-axial, 2-axial.

-

Steric Consequence: This creates a 1,2-diaxial interaction, which is sterically unfavorable.[2] Classical steric theory predicts the

-anomer (1-equatorial, 2-axial) should be dominant.[1] -

Observed Reality: The

-anomer is the dominant species in aqueous solution (

Figure 1: Structural hierarchy and thermodynamic preference of mannose anomers.

Part 2: The Anomeric Effect (Mechanistic Deep Dive)

The dominance of

The Dipole Minimization Model

In the

The Hyperconjugation Model ( )

This is the most chemically rigorous explanation.

-

Donor: The lone pair (

) on the endocyclic oxygen (O-5). -

Acceptor: The anti-bonding orbital (

) of the C1-O1 bond. -

Geometry: Interaction requires an anti-periplanar arrangement.[2]

-

In the

-anomer (axial O1), the -

In the

-anomer (equatorial O1), this orbital overlap is geometrically impossible.

-

Figure 2: The stereoelectronic basis of the anomeric effect stabilizing the

Part 3: Analytical Characterization (NMR Fingerprinting)[1][2]

To validate the presence of

Key Discriminators: Coupling Constants ( )

Unlike glucose, where

The Solution: Use Chemical Shift (

Comparative NMR Data Table (in D O)

| Parameter | Diagnostic Note | ||

| H-1 Chemical Shift | |||

| C-1 Chemical Shift | |||

| ~1.7 Hz | ~0.9 Hz | Both are small singlets/doublets.[2] | |

| ~171 Hz | ~161 Hz | Definitive: Equatorial H (in | |

| Equilibrium Ratio | 67% | 33% | Reverse of glucose (36:64).[2] |

Data Sources: HMDB Spectrum ID 5261; Roslund et al. (2008).[1][2]

Part 4: Biological Interface & Drug Development[2]

The structural rigidity of

The CD206 Target

CD206 is a C-type lectin highly expressed on M2-polarized macrophages and dendritic cells.[1] It recognizes terminal

Drug Delivery Mechanism

Conjugating drugs to

-

Enzyme Replacement Therapy: Delivery of lysosomal enzymes (e.g., in Gaucher’s disease).[2]

-

Vaccine Adjuvants: Targeting antigens to dendritic cells for cross-presentation.[2]

-

Macrophage Reprogramming: Delivering modulators to tumor-associated macrophages (TAMs).[1][2]

Figure 3: Pathway for mannose-targeted intracellular delivery.[1]

Part 5: Experimental Protocol

Protocol: Validation of -Mannose Conjugation on Liposomes

Objective: Confirm the surface exposure and

Reagents:

-

Concanavalin A (ConA): A lectin specific for

-D-mannose.[1] -

Mannosylated Liposomes (Sample).[2]

-

Non-functionalized Liposomes (Negative Control).[2]

-

Methyl

-D-mannopyranoside (Competitor/Positive Control).[1]

Workflow:

-

Preparation: Dilute liposomes to 1 mM lipid concentration in HEPES buffer (pH 7.4) containing 1 mM Ca

and Mn -

Baseline Measurement: Measure the hydrodynamic diameter (

) via Dynamic Light Scattering (DLS). -

Lectin Addition: Add ConA (50 µg/mL) to the cuvette.

-

Kinetics: Monitor

every 30 seconds for 15 minutes.-

Positive Result: Rapid increase in particle size (aggregation) indicates ConA cross-linking multiple liposomes via surface

-mannose.[1]

-

-

Specificity Check (The "Self-Validating" Step): Add excess free Methyl

-D-mannopyranoside (100 mM).[1]-

Validation: The aggregates should dissociate (or aggregation should be inhibited) as the free sugar outcompetes the liposomes for ConA binding sites.

-

Troubleshooting:

References

-

Roslund, M. U., et al. (2008).[2] "Complete assignments of the 1H and 13C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides." Carbohydrate Research.

-

Human Metabolome Database (HMDB). "Metabocard for D-Mannose (HMDB0000169)."[1][2] [1]

-

Azad, N., et al. (2014).[2][4] "Mannose Receptor-Mediated Targeted Drug Delivery." Journal of Immunology Research.[2]

-

Lemieux, R. U. (1964).[2] "The Anomeric Effect."[2] Pure and Applied Chemistry. (Foundational text on stereoelectronic effects).

-

NIST Chemistry WebBook. "

-D-Mannose Data."[1][2] [1]

Sources

- 1. D-Mannose(3458-28-4) 1H NMR [m.chemicalbook.com]

- 2. alpha-D-Mannopyranose | C6H12O6 | CID 185698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. α- and β-Monosaccharide transport in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mannose-functionalization of reconstituted high-density lipoprotein nanoparticles improves payload delivery and enhances M2-to-M1 phenotype reprogramming of RAW 264.7 macrophages polarized by B16-F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

thermodynamic stability of alpha-D-mannose vs beta-anomer

Technical Guide: Thermodynamic Stability of -D-Mannose vs. -Anomer[1]

Executive Summary

In the landscape of carbohydrate chemistry, D-mannose presents a distinct thermodynamic anomaly compared to its epimer, D-glucose. While glucose favors the

For researchers in glycomimetics and biologics development, understanding this stability profile is not merely academic. It dictates synthetic strategies (the "

Part 1: Theoretical Framework & Thermodynamic Landscape[1]

The Anomeric Effect vs. Steric Strain

To understand the stability of

-

Steric Argument (The Glucose Model): In a perfect chair conformation (

), substituents prefer the equatorial position to minimize 1,3-diaxial interactions.[1] -

Electronic Argument (The Mannose Reality): In D-mannose, the C2 hydroxyl is axial.[1] This creates a unique environment where the Anomeric Effect overrides steric preference.

The Anomeric Effect stabilizes the axial (

-

Hyperconjugation (Orbital Overlap): This is the dominant factor.[1] The lone pair electrons (

) on the ring oxygen ( -

Dipole Minimization: In the

-anomer (equatorial), the dipoles of the ring oxygen and the anomeric hydroxyl are roughly parallel, creating repulsive electrostatic stress. In the

Quantitative Thermodynamic Data

In aqueous solution (

Table 1: Comparative Anomeric Ratios in Aqueous Solution (

| Monosaccharide | Dominant Driver | ||

| D-Mannose | ~65.5 - 67% | ~33 - 34.5% | Anomeric Effect ( |

| D-Glucose | ~36% | ~64% | Steric Relaxation (Equatorial preference) |

Thermodynamic Calculation (

Interpretation: The positive

Part 2: Mechanism Visualization

The following diagram illustrates the stereoelectronic orbital interaction responsible for the stability of

Caption: The

Part 3: Experimental Validation (Self-Validating NMR Protocol)

As a scientist, relying on literature values is insufficient for critical workflows. You must validate the anomeric ratio in your specific buffer or solvent system. The following protocol uses

The Challenge: Water Suppression

In

-

Risk: Over-suppression of the water signal can attenuate the

-mannose integral, leading to artificially high -

Solution: Use "Presaturation" carefully or elevate temperature (shift HDO) if the

peak is obscured.[1]

Protocol Steps

Materials:

-

D-Mannose (High Purity)[1]

- (99.9% D)[1]

-

NMR Tube (5mm)[1]

-

600 MHz NMR Spectrometer (Recommended for clear separation)[1]

Workflow:

-

Sample Preparation: Dissolve 10-20 mg of D-mannose in 0.6 mL

. -

Equilibration: Allow the sample to sit at room temperature for at least 4 hours. Freshly dissolved crystalline mannose (usually

) will undergo mutarotation.[1] You must wait for equilibrium to measure thermodynamic stability. -

Acquisition: Run a standard 1D proton scan (typically 16-32 scans).[1]

-

Assignment (The Critical Step):

-

-D-Mannose (H1): Look for a doublet at

-

Coupling:

Hz.[1] (Small coupling due to eq-eq relationship).

-

-

-D-Mannose (H1): Look for a signal at

-

Coupling:

Hz (often appears as a broad singlet).[1] -

Note: This is upfield of the

signal but dangerously close to the water peak (4.79 ppm).

-

-

-D-Mannose (H1): Look for a doublet at

-

Integration & Calculation:

Caption: Step-by-step workflow for determining thermodynamic equilibrium of mannose anomers via NMR.

Part 4: Implications in Drug Development[1][3]

The " -Mannose Problem" in Synthesis

Because the

-

Impact: Many bioactive glycans (e.g., N-linked glycans core) contain a

-mannose linkage.[1][3] -

Strategy: Chemists cannot rely on thermodynamic control. They must use kinetic control (e.g., intramolecular aglycon delivery or specific leaving groups like triflates) to force the formation of the "unstable"

-anomer.[1]

Biologics and Glycosylation Profiling

In the development of Monoclonal Antibodies (mAbs), "High Mannose" species (e.g., Man5, Man9) are Critical Quality Attributes (CQAs).[1]

-

Clearance: High-mannose glycans on the Fc region of antibodies can lead to faster clearance from the blood via mannose receptors in the liver.

-

Stability: The thermodynamic preference for the

-conformation in the terminal mannose residues influences the 3D structure of the glycan tree, affecting how these drugs interact with receptors (e.g., Fc

References

-

IUPAC. (1997).[1] Compendium of Chemical Terminology (the "Gold Book"). "Anomeric Effect." Link[1]

-

Kirby, A. J. (1983).[1] The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag.[1] (Foundational text on hyperconjugation mechanisms).

-

Angyal, S. J. (1969).[1] "The Composition and Conformation of Sugars in Solution." Angewandte Chemie International Edition, 8(3), 157-166.[1] (Source for the 67:33 equilibrium ratio). Link[1]

-

Crich, D. (2010).[1] "Methodology Development and Physical Organic Chemistry: A Synergistic Approach to the Synthesis of β-Mannosides." Journal of Organic Chemistry, 76(22), 9193-9209.[1] (Detailed discussion on the

-mannose synthesis problem). Link[1] -

Reusch, W. (2013).[1] Virtual Textbook of Organic Chemistry. "Carbohydrates: Anomers." Michigan State University. Link

Sources

- 1. Glucose - Wikipedia [en.wikipedia.org]

- 2. Biochemistry 01: stereochemistry, thermodynamics, water and acid-base chemistry [cureffi.org]

- 3. β-Mannosylation via O-Alkylation of Anomeric Cesium Alkoxides: Mechanistic Studies and Synthesis of the Hexasaccharide Core of Complex Fucosylated N-Linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of crystalline alpha-D-mannose

The following technical guide details the physicochemical properties of crystalline alpha-D-mannose, structured for researchers and drug development professionals.

A Technical Guide for Pharmaceutical Applications

Executive Summary

Alpha-D-mannose (C₆H₁₂O₆) is a C-2 epimer of glucose that plays a critical role in glycosylation biology and, increasingly, as a bioactive pharmaceutical ingredient for urinary tract health and immune modulation. Unlike glucose, where the beta-anomer is thermodynamically preferred in solution, alpha-D-mannose exhibits a distinct stability profile due to the anomeric effect , making the isolation and characterization of the alpha-crystalline form essential for consistent therapeutic efficacy.

This guide provides a rigorous analysis of the physicochemical attributes of crystalline alpha-D-mannose, focusing on its crystallographic stability, solution-state kinetics (mutarotation), and spectroscopic identification. It establishes self-validating protocols for ensuring anomeric purity during drug substance manufacturing.

Structural & Crystallographic Characterization[1][2][3]

The distinct bioactivity of D-mannose is inextricably linked to its stereochemistry. In the crystalline state, the alpha-anomer is the commercially relevant form due to its superior stability and non-hygroscopic nature compared to the beta-anomer.

Crystal System and Space Group

Alpha-D-mannose crystallizes in the Orthorhombic crystal system.[1][2] The lattice is defined by the non-centrosymmetric space group P2₁2₁2₁ , a common packing arrangement for chiral monosaccharides that facilitates extensive intermolecular hydrogen bonding networks.

-

Lattice Characteristics: The crystal lattice is stabilized by a network of hydrogen bonds involving the axial C1-hydroxyl group. This axial orientation is favored by the anomeric effect, where the lone pair of the ring oxygen stabilizes the antibonding orbital of the C1-O bond.

-

Anomeric Purity: The alpha-form (axial C1-OH) is distinct from the beta-form (equatorial C1-OH).[3][4][5] Contamination with the beta-anomer results in a bitter taste profile and increased hygroscopicity, compromising formulation stability.

Molecular Configuration

| Property | Specification | Notes |

| Formula | C₆H₁₂O₆ | Aldohexose |

| Molar Mass | 180.16 g/mol | |

| Configuration | 2S, 3S, 4R, 5R | D-series |

| Anomeric Center | C1-OH Axial | |

| Ring Conformation | Thermodynamically favored |

Thermodynamic & Thermal Properties

Accurate thermal analysis is the primary method for validating solid-state form and purity.

Melting Point and Enthalpy

Crystalline alpha-D-mannose exhibits a sharp endothermic melting event. Deviations from this range typically indicate moisture sorption or anomeric impurity (beta-form contamination).

-

Melting Point (

): 133°C (Range: 128–134°C depending on heating rate).-

Note: Literature values citing ~170°C often refer to decomposition or specific anhydrous complexes; 133°C is the diagnostic value for the pure alpha-anomer.

-

-

Enthalpy of Fusion (

): ~19.9 kJ/mol.

Hygroscopicity and Stability

Unlike many monosaccharides, pure crystalline alpha-D-mannose is non-hygroscopic at standard relative humidity (RH < 60%).

-

Critical Relative Humidity (CRH): High (>80% RH).

-

Stability: The alpha-form is kinetically stable in the solid state. However, upon dissolution, it undergoes rapid mutarotation.

Solution State Dynamics: Mutarotation

In aqueous solution, crystalline alpha-D-mannose does not remain pure; it equilibrates between the alpha and beta pyranose forms. Understanding this kinetics is vital for analytical assays (e.g., HPLC, NMR) where sample preparation time affects the signal.

Mutarotation Kinetics

Upon dissolution in water, the specific optical rotation changes over time as the alpha-anomer converts to the beta-anomer until equilibrium is reached.

-

Initial Rotation (

): +29.3° (Pure Alpha) -

Equilibrium Rotation: +14.2°

-

Equilibrium Ratio: ~67% Alpha : 33% Beta

-

Contrast: Glucose equilibrates to ~36% Alpha : 64% Beta. The dominance of the alpha-form in mannose is a classic example of the Anomeric Effect overcoming steric hindrance.

-

Pathway Visualization

The following diagram illustrates the dynamic equilibrium between the crystalline solid and the solution-state anomers.

Figure 1: Dissolution and mutarotation pathway of alpha-D-mannose.[6] The equilibrium favors the alpha-anomer due to the anomeric effect.

Spectroscopic Fingerprinting

Spectroscopic validation is required to distinguish the alpha-anomer from the beta-anomer without dissolving the crystal (which destroys the anomeric purity).

Vibrational Spectroscopy (FTIR & Raman)

-

FTIR Fingerprint:

-

3200–3500 cm⁻¹: Broad O-H stretching (strong H-bonding network).

-

800–950 cm⁻¹: Anomeric region.

-

-

Raman Markers (Critical for Anomer ID):

-

850 cm⁻¹: Characteristic of the alpha-anomer (C1-H deformation).

-

918 cm⁻¹: Characteristic of the beta-anomer .

-

Validation: A pure crystalline alpha-D-mannose sample should show a dominant peak at 850 cm⁻¹ and minimal/no signal at 918 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR)

In D₂O, the C1 proton (H1) signals are distinct:

-

Alpha-H1:

~5.17 ppm (Doublet, -

Beta-H1:

~4.89 ppm (Doublet,

Experimental Protocols

Protocol A: Selective Crystallization of Alpha-D-Mannose

Objective: Isolate high-purity alpha-anomer from a crude mannose syrup or anomeric mixture.

Reagents:

-

Crude D-Mannose

-

Solvent A: Methyl Alcohol (Methanol) or Ethanol

-

Solvent B: Isopropyl Alcohol (IPA)

Workflow:

-

Dissolution: Dissolve crude mannose in warm Methanol/Ethanol (approx. 50°C) to saturation.

-

Clarification: Filter the warm solution through a 0.45 µm membrane to remove insolubles.

-

Nucleation: Add Isopropyl Alcohol (IPA) slowly to the warm filtrate (Ratio 1:1 v/v) until slight turbidity persists.

-

Seeding: Seed with authentic alpha-D-mannose crystals (0.1% w/w).

-

Crystallization: Allow to cool slowly to room temperature (20°C) over 6 hours with gentle agitation.

-

Harvest: Filter crystals and wash with cold IPA.

-

Drying: Vacuum dry at 40°C. Do not exceed 50°C to prevent surface anomerization.

Protocol B: Mutarotation Kinetics Assay (Self-Validating)

Objective: Determine the initial purity of a crystalline sample by measuring the rate of rotation change.

-

Preparation: Calibrate polarimeter with water blank.

-

Dissolution (T=0): Rapidly dissolve 1.0 g of crystalline sample in 10 mL distilled water.

-

Measurement: Immediately transfer to the polarimeter cell (1 dm path length).

-

Data Logging: Record optical rotation (

) every 60 seconds for 60 minutes. -

Validation Logic:

-

Plot

vs. time. -

Pass Criteria: The plot must be linear (first-order kinetics).

-

Purity Check: Extrapolate to

. If

-

Figure 2: Analytical workflow for validating alpha-anomer purity via polarimetry.

Pharmaceutical Applications

Excipient Functionality

Alpha-D-mannose is used as a specialized bulking agent in lyophilized protein formulations. Its high glass transition temperature (

Active Pharmaceutical Ingredient (API)

-

UTI Prophylaxis: Alpha-D-mannose binds to the FimH lectin on E. coli fimbriae. The specific spatial arrangement of the axial C1-OH and C2-OH is critical for fitting into the carbohydrate-recognition domain (CRD) of the lectin.

-

Bioavailability: Rapidly absorbed in the upper GI tract but poorly metabolized, allowing high renal clearance of the intact molecule—essential for its mechanism of action in the urinary tract.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18950, D-Mannose. Retrieved from [Link]

-

Human Metabolome Database (HMDB). (2025). Metabocard for D-Mannose (HMDB0000169). Retrieved from [Link]

-

NIST Chemistry WebBook. (2024). D-Mannose: Phase change data. Retrieved from [Link]

-

Hu, X., et al. (2016). D-Mannose: Properties, Production, and Applications. Comprehensive Reviews in Food Science and Food Safety. (Cited via ResearchGate). Retrieved from [Link]

-

Dumouilla, V., & Dussap, C. G. (2021). Online analysis of D-glucose and D-mannose aqueous mixtures using Raman spectroscopy. Bioengineered, 12(1), 3848–3860. Retrieved from [Link]

Sources

- 1. The first polymorph in the family of nucleobases: a second form of cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. brainly.com [brainly.com]

- 4. Glucose - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Solved The optical rotation for the a- and B-anomers of | Chegg.com [chegg.com]

Section 1: Introduction - The Critical First Step in Pathogenesis: Bacterial Adhesion

An In-depth Technical Guide to the Role of Alpha-D-Mannose in Bacterial Adhesion

Prepared by: Gemini, Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals Topic: The critical role of alpha-D-mannose in mediating bacterial adhesion, with a focus on uropathogenic Escherichia coli (UPEC) as a paradigm.

Bacterial adhesion to host tissues is the foundational event in the pathogenesis of a vast majority of infectious diseases.[1] For bacteria, establishing a physical connection to host cells is a crucial strategy to resist mechanical clearance mechanisms, such as urine flow in the urinary tract, and to initiate colonization, invasion, and biofilm formation.[1][2] Among the most well-characterized adhesion mechanisms is the specific recognition of carbohydrate structures on the host cell surface by bacterial adhesins.

This guide focuses on one of the most significant of these interactions: the binding of bacterial lectins to alpha-D-mannose residues. This mechanism is the primary strategy employed by uropathogenic Escherichia coli (UPEC), the principal causative agent of urinary tract infections (UTIs).[2][3][4] Understanding the molecular intricacies of mannose-mediated adhesion is not merely an academic exercise; it provides a direct roadmap for the development of novel anti-adhesion therapeutics, a critical alternative in an era of rising antibiotic resistance.[4][5]

Section 2: The Molecular Tango: Mannose-Specific Adhesins and Host Receptors

The interaction between bacteria and host cells is a highly specific molecular dialogue. The specificity is dictated by the complementary structures of the bacterial adhesin and the host cell receptor.

The FimH Adhesin: A Paradigm of Mannose Recognition

The archetypal mannose-specific adhesin is FimH, located at the very tip of type 1 pili (or fimbriae) on the surface of UPEC.[6][7][8] These filamentous appendages act as long tethers, allowing the bacterium to probe the host cell surface.

Structure and Function: FimH is a two-domain protein:

-

Lectin Domain (LD): This N-terminal domain is responsible for carbohydrate recognition and contains a deep, highly specific binding pocket for α-D-mannose.[8][9][10] The interaction is stabilized by an extensive network of hydrogen bonds, which accounts for its exquisite specificity for the mannose structure.[8]

-

Pilin Domain (PD): The C-terminal domain anchors the FimH protein to the rest of the fimbrial shaft.[8][9][10]

A fascinating property of FimH is its "catch-bond" mechanism. Under low shear forces (like those in the bladder), the bond with mannose is relatively weak, allowing for reversible binding. However, as shear force increases (e.g., with urine flow), the FimH protein undergoes a conformational change that strengthens its grip on mannose, ensuring the bacterium remains anchored.[10]

The Host Side: Mannosylated Glycoproteins

Host cells, particularly the urothelial cells lining the bladder, are decorated with a dense layer of glycoproteins, many of which are terminated with mannose residues.[11] These mannosylated proteins form the receptors for FimH.

Uroplakins: The Primary Receptor: The most critical host receptors for UPEC in the bladder are a family of proteins called uroplakins, specifically Uroplakin Ia (UP Ia).[12][13][14] UP Ia is heavily mannosylated and forms crystalline arrays on the surface of umbrella cells of the urothelium.[13][14] The binding of FimH to the mannose moieties on UP Ia is the definitive first step in UPEC-mediated UTI.[12][14][15] This binding not only anchors the bacteria but also can trigger signaling pathways within the host cell, leading to bacterial invasion and host immune responses.[13][16]

Caption: FimH-Mannose binding mechanism.

Section 3: Investigating the Interaction: Key Experimental Methodologies

Studying mannose-mediated adhesion requires robust, quantifiable, and reproducible assays. The choice of assay depends on the research question, from initial screening to detailed mechanistic studies.

Hemagglutination Assay: A Rapid, Self-Validating Screen

The Hemagglutination (HA) assay is a classic, semi-quantitative method to determine if bacteria exhibit mannose-sensitive adhesion.[17]

Causality and Principle: The multivalent presentation of FimH on the bacterial surface allows a single bacterium to bind to multiple red blood cells (erythrocytes), which also possess mannosylated surface proteins. This cross-linking results in a visible clumping or "agglutination" of the erythrocytes. The self-validating nature of this assay comes from the inhibition control: if the addition of a high concentration of free α-D-mannose prevents or reverses this agglutination, it confirms the interaction is specifically mannose-mediated.[18][19] Guinea pig erythrocytes are often used as they are strongly agglutinated by type 1 piliated E. coli.[19][20]

Detailed Protocol:

-

Preparation: Wash guinea pig erythrocytes in Phosphate Buffered Saline (PBS) and resuspend to a 3% (v/v) solution.

-

Bacterial Suspension: Grow bacteria to the appropriate phase and adjust the concentration in PBS.

-

Assay Plate Setup: In a V-bottom 96-well plate, serially dilute the bacterial suspension.

-

Inhibition Control: In a parallel set of wells, pre-incubate the bacterial dilutions with a 2% solution of α-D-mannose.

-

Incubation: Add the erythrocyte suspension to all wells and incubate at 4°C for 1-2 hours.

-

Reading Results:

-

Positive Result (Agglutination): A diffuse red lattice forms across the well.

-

Negative Result (No Agglutination): A tight red button of erythrocytes settles at the bottom of the V-well.

-

Validation: A positive result in the absence of mannose and a negative result in its presence confirms mannose-sensitive hemagglutination.

-

Cell Adhesion Assay: Quantifying Bacterial Binding

To obtain quantitative data on bacterial binding to a biologically relevant cell type, an in vitro cell adhesion assay is the gold standard.[21][22]

Causality and Principle: This assay measures the number of bacteria that can attach to a monolayer of cultured epithelial cells (e.g., T24 or HTB-9 human bladder epithelial cells).[23][24] After allowing bacteria to incubate with the cells, extensive washing removes non-adherent bacteria. The host cells are then lysed to release the attached bacteria, which are subsequently quantified by plating serial dilutions and counting Colony Forming Units (CFUs).[21][23][25] The inclusion of a mannose control is critical to distinguish specific mannose-mediated adhesion from non-specific binding.

Caption: Quantitative cell adhesion assay workflow.

Detailed Protocol:

-

Cell Culture: Seed human bladder epithelial cells (e.g., T24) into a 24-well plate and grow until they form a confluent monolayer (approx. 90% coverage).[21][23]

-

Bacterial Preparation: Grow UPEC in broth overnight. Wash the bacteria with PBS and resuspend in antibiotic-free cell culture medium to a defined concentration (e.g., 1 x 10^7 CFU/mL).

-

Infection: Remove the old medium from the cells. Add the bacterial suspension to the wells. For control wells, add a bacterial suspension that has been pre-incubated with a high concentration of α-D-mannose (e.g., 50 mM).

-

Incubation: Incubate the plate at 37°C with 5% CO2 for 30-60 minutes to allow adhesion to occur.[25][26]

-

Washing: Carefully aspirate the medium and wash the monolayer 3-5 times with sterile PBS to remove non-adherent bacteria.[21][25] This step is critical for consistency.

-

Lysis: Add a lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubate for 10-15 minutes to rupture the epithelial cells and release the bound bacteria.[23]

-

Quantification: Collect the lysate, perform serial dilutions in PBS, plate onto agar plates, and incubate overnight at 37°C.

-

Analysis: Count the colonies on the plates to determine the CFU per well. Adhesion is often expressed as a percentage of the initial inoculum that remained adherent.

| Assay Comparison | Hemagglutination (HA) | Cell Adhesion Assay |

| Principle | Cross-linking of erythrocytes | Bacterial attachment to cell monolayers |

| Output | Semi-quantitative (Titer) | Quantitative (CFU/well) |

| Host System | Erythrocytes | Cultured epithelial cells |

| Key Advantage | Rapid, low-cost, self-validating | Biologically relevant, quantitative |

| Key Limitation | Not biologically representative | More time-consuming and expensive |

| Validation Control | α-D-Mannose Inhibition | α-D-Mannose Inhibition |

Section 4: Therapeutic Implications - Blocking the First Step

Since adhesion is a prerequisite for infection, preventing it is a highly attractive therapeutic strategy.[1] The mannose-FimH interaction is a prime target for such anti-adhesion therapies.

Mannosides as Anti-Adhesion Agents

The therapeutic principle is one of competitive inhibition.[3] By introducing a high concentration of soluble α-D-mannose or a more potent synthetic analogue (a mannoside), the FimH binding pockets become saturated.[3][7] This effectively "masks" the bacterial adhesins, preventing them from recognizing and binding to the mannosylated glycoproteins on the host urothelium.[3][27] The bacteria, unable to anchor themselves, are then flushed out by the natural flow of urine.[3]

Advantages of Anti-Adhesion Therapy:

-

Reduced Selection Pressure: Unlike antibiotics, which kill bacteria and drive the selection of resistant strains, anti-adhesion agents do not directly affect bacterial viability.[5][27] This is expected to lead to a much lower rate of resistance development.

-

High Specificity: Targeting a specific virulence factor like FimH should have minimal impact on the host's beneficial commensal microbiota.

Caption: Principle of competitive inhibition.

The Future: Potent FimH Inhibitors

While D-mannose itself has shown some efficacy, its binding affinity for FimH is moderate.[7] This has driven significant research in drug development to create synthetic mannosides with chemical modifications that enhance their binding affinity.[24][28] These molecules are designed to fit more snugly into the FimH binding pocket and interact with adjacent regions, such as the "tyrosine gate," leading to inhibitors that are thousands of times more potent than D-mannose itself.[8][24] Several such FimH antagonists are now in various stages of preclinical and clinical development for the prevention and treatment of UTIs and other FimH-mediated diseases like Crohn's Disease.[4][8][28]

Section 5: Conclusion and Future Directions

The specific interaction between the bacterial adhesin FimH and host α-D-mannose residues is a masterclass in molecular evolution and a cornerstone of UPEC pathogenesis. A thorough understanding of this mechanism, from its structural basis to its functional consequences, has been pivotal. The experimental protocols detailed herein provide the essential tools for researchers to probe this interaction and evaluate new therapeutic candidates. Anti-adhesion therapy, by targeting this foundational step of infection, represents a paradigm shift away from traditional antibiotics and holds immense promise for combating bacterial diseases without fueling the crisis of antimicrobial resistance. Future research will continue to focus on optimizing the potency and pharmacokinetic properties of FimH inhibitors and exploring the roles of mannose-binding adhesins in a wider range of pathogens.

References

-

Mechanism of D-mannose inhibition of binding of Escherichia coli to the... - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

-

Scribano, D., Sarshar, M., Prezioso, C., Lucarelli, M., Palamara, A. T., & Ambrosi, C. (2020). d-Mannose Treatment neither Affects Uropathogenic Escherichia coli Properties nor Induces Stable FimH Modifications. MDPI. Retrieved February 5, 2026, from [Link]

-

The FimH structure and organization (A) An elongated linker (orange)... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

-

Scribano, D., Sarshar, M., Prezioso, C., Lucarelli, M., Palamara, A. T., & Ambrosi, C. (2020). d-Mannose Treatment neither Affects Uropathogenic Escherichia coli Properties nor Induces Stable FimH Modifications. Semantic Scholar. Retrieved February 5, 2026, from [Link]

-

Aprikian, P., Tchesnokova, V., Kidd, B., Yakovenko, O., Yarov-Yarovoy, V., Trinchina, E., Vogel, V., Thomas, W., & Sokurenko, E. (2011). Type 1 Fimbrial Adhesin FimH Elicits an Immune Response That Enhances Cell Adhesion of Escherichia coli. ASM Journals. Retrieved February 5, 2026, from [Link]

-

Cai, T., & Wagenlehner, F. M. (2022). Nature of the Interaction of Alpha-D-Mannose and Escherichia coli Bacteria, and Implications for its Regulatory Classification. A Delphi Panel European Consensus Based on Chemistry and Legal Evidence. PMC - NIH. Retrieved February 5, 2026, from [Link]

-

Mancuso, G., Midiri, A., Gerace, E., & Biondo, C. (2021). D-Mannoside FimH Inhibitors as Non-Antibiotic Alternatives for Uropathogenic Escherichia coli. PMC - PubMed Central. Retrieved February 5, 2026, from [Link]

-

Cai, T., & Wagenlehner, F. M. (2022). Nature of the Interaction of Alpha-D-Mannose and Escherichia coli Bacteria, and Implications for its Regulatory Classification. AIR Unimi. Retrieved February 5, 2026, from [Link]

-

Hatton, N. E., Baumann, C. G., & Fascione, M. A. (2024). Mannose-Presenting “Glyco-Colicins” Convert the Bacterial Cell Surface into a Multivalent Adsorption Site for Adherent Bacteria. JACS Au - ACS Publications. Retrieved February 5, 2026, from [Link]

-

Kalas, V., Pinkner, J. S., Hannan, T. J., Hibbing, M. E., Dodson, K. W., & Hultgren, S. J. (2012). Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease. PMC - PubMed Central. Retrieved February 5, 2026, from [Link]

-

Paucimannosylation - Wikipedia. (n.d.). Retrieved February 5, 2026, from [Link]

-

Adhesion and Invasion Assay Procedure Using Caco-2 Cells for Listeria monocytogenes. (n.d.). Retrieved February 5, 2026, from [Link]

-

Letourneau, J., Levesque, C., Berthiaume, F., Jacques, M., & Mourez, M. (2010). In Vitro Assay of Bacterial Adhesion onto Mammalian Epithelial Cells. JoVE. Retrieved February 5, 2026, from [Link]

-

Bacterial adhesion assay - Bio-protocol. (n.d.). Retrieved February 5, 2026, from [Link]

-

Video: In Vitro Assay of Bacterial Adhesion onto Mammalian Epithelial Cells - JoVE. (2022). YouTube. Retrieved February 5, 2026, from [Link]

-

Li, Y., Liu, Y., Wang, Y., Xu, C., & Wang, K. (2020). A quantitative method to assess bacterial adhesion using recombinant bioluminescent Pseudomonas aeruginosa. PMC - NIH. Retrieved February 5, 2026, from [Link]

-

Adhesion and invasion assay - Bio-protocol. (n.d.). Retrieved February 5, 2026, from [Link]

-

The Mannose Receptor Ligands and the Macrophage Glycome - PMC. (n.d.). Retrieved February 5, 2026, from [Link]

-

Schaeffer, A. J., Amundsen, S. K., & Jones, J. M. (1980). Mannose-Sensitive and Mannose-Resistant Adherence to Human Uroepithelial Cells and Urinary Virulence of Escherichia coli. PMC. Retrieved February 5, 2026, from [Link]

-

Krachler, A. M., & Orth, K. (2013). Targeting the bacteria–host interface: Strategies in anti-adhesion therapy. PMC - NIH. Retrieved February 5, 2026, from [Link]

-

Min, G., Zhou, G., Schär, M., Sun, T.-T., & Wu, X.-R. (2001). Uroplakin Ia is the urothelial receptor for uropathogenic Escherichia coli: evidence from in vitro FimH binding. PubMed. Retrieved February 5, 2026, from [Link]

-

Structural and functional characterization of the FimH adhesin of uropathogenic Escherichia coli and its novel applications - PubMed. (n.d.). Retrieved February 5, 2026, from [Link]

-

948847 - Gene ResultfimH type 1 fimbriae D-mannose specific adhesin [] - NCBI. (n.d.). Retrieved February 5, 2026, from [Link]

-

Tchesnokova, V., Aprikian, P., Kisiela, D., Gowey, B., Korotkova, N., Thomas, W., & Sokurenko, E. (2011). Comparative Structure-Function Analysis of Mannose-Specific FimH Adhesins from Klebsiella pneumoniae and Escherichia coli. PMC. Retrieved February 5, 2026, from [Link]

-

What are Protein fimH inhibitors and how do they work? - Patsnap Synapse. (2024). Retrieved February 5, 2026, from [Link]

-

Mannose-sensitive hemagglutination. Hemagglutination assays were... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

-

Uropathogenic E. coli adhesin-induced host cell receptor conformational changes: implications in transmembrane signaling transduction - NIH. (n.d.). Retrieved February 5, 2026, from [Link]

-

Facile Synthesis of FimH Antagonist and Its Analogues: Simple Entry to Complex C-Mannoside Inhibitors of E. coli Adhesion. ACS Medicinal Chemistry Letters. (2024). Retrieved February 5, 2026, from [Link]

-

Ofek, I., Hasty, D. L., & Sharon, N. (2003). Anti-adhesion therapy of bacterial diseases: prospects and problems. Oxford Academic. Retrieved February 5, 2026, from [Link]

-

Improved in vitro Hemagglutination Assays Utilizing P-Type and Type 1 Uropathogenic Escherichia coli to Evaluate Bacterial Anti-Adhesion Activity of Cranberry Products. Taylor & Francis. (2023). Retrieved February 5, 2026, from [Link]

-

Mannose-Presenting “Glyco-Colicins” Convert the Bacterial Cell Surface into a Multivalent Adsorption Site for Adherent Bacte - White Rose Research Online. (2024). Retrieved February 5, 2026, from [Link]

-

Thumbikat, P., Berry, R. E., Zhou, G., Billips, B. K., Yaggie, R. E., Zaichuk, T., Sun, T.-T., & Klumpp, D. J. (2009). Bacteria-Induced Uroplakin Signaling Mediates Bladder Response to Infection. PLOS Pathogens. Retrieved February 5, 2026, from [Link]

-

Min, G., Zhou, G., Schär, M., Sun, T.-T., & Wu, X.-R. (2001). Uroplakin Ia is the urothelial receptor for uropathogenic Escherichia coli: evidence from in vitro FimH binding. Company of Biologists Journals. Retrieved February 5, 2026, from [Link]

-

Full article: Commensal bacterial glycosylation at the interface of host–bacteria interactions. (n.d.). Retrieved February 5, 2026, from [Link]

-

Insightful Improvement in the Design of Potent Uropathogenic E. coli FimH Antagonists. (2023). MDPI. Retrieved February 5, 2026, from [Link]

-

Jiang, X., Abgottspon, D., Kleeb, S., Rabbani, S., Scharenberg, M., Wittwer, M., Haug, M., Schwardt, O., & Ernst, B. (2012). Antiadhesion therapy for urinary tract infections--a balanced PK/PD profile proved to be key for success. PubMed. Retrieved February 5, 2026, from [Link]

-

HEMAGGLUTINATION BY PURIFIED TYPE I ESCHERICHIA COLI PILI - Semantic Scholar. (n.d.). Retrieved February 5, 2026, from [Link]

-

fimH - Type 1 fimbrin D-mannose specific adhesin - Escherichia coli (strain K12) - UniProt. (n.d.). Retrieved February 5, 2026, from [Link]

-

Liang, M., Smith, F. I., Metallo, S. J., Choi, I. S., Prentiss, M., & Whitesides, G. M. (2000). Measuring the forces involved in polyvalent adhesion of uropathogenic Escherichia coli to mannose-presenting surfaces. Harvard DASH. Retrieved February 5, 2026, from [Link]

-

Uroplakin Ia is the urothelial receptor for uropathogenic Escherichia coli: Evidence from in vitro FimH binding - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

-

Santer, M., Nepogodiev, S. A., & Rejzek, M. (2019). Bivalent Inhibitors of Mannose-Specific Bacterial Adhesion: A Xylose-Based Conformational Switch to Control Glycoligand Distance. PMC. Retrieved February 5, 2026, from [Link]

Sources

- 1. Targeting the bacteria–host interface: Strategies in anti-adhesion therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Antiadhesion therapy for urinary tract infections--a balanced PK/PD profile proved to be key for success - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are Protein fimH inhibitors and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Nature of the Interaction of Alpha-D-Mannose and Escherichia coli Bacteria, and Implications for its Regulatory Classification. A Delphi Panel European Consensus Based on Chemistry and Legal Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Comparative Structure-Function Analysis of Mannose-Specific FimH Adhesins from Klebsiella pneumoniae and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Paucimannosylation - Wikipedia [en.wikipedia.org]

- 12. Uroplakin Ia is the urothelial receptor for uropathogenic Escherichia coli: evidence from in vitro FimH binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Uropathogenic E. coli adhesin-induced host cell receptor conformational changes: implications in transmembrane signaling transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.biologists.com [journals.biologists.com]

- 15. researchgate.net [researchgate.net]

- 16. Bacteria-Induced Uroplakin Signaling Mediates Bladder Response to Infection | PLOS Pathogens [journals.plos.org]

- 17. tandfonline.com [tandfonline.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. dash.harvard.edu [dash.harvard.edu]

- 20. researchgate.net [researchgate.net]

- 21. Video: In Vitro Assay of Bacterial Adhesion onto Mammalian Epithelial Cells [jove.com]

- 22. youtube.com [youtube.com]

- 23. bio-protocol.org [bio-protocol.org]

- 24. mdpi.com [mdpi.com]

- 25. Adhesion and Invasion Assay Procedure Using Caco-2 Cells for Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bio-protocol.org [bio-protocol.org]

- 27. semanticscholar.org [semanticscholar.org]

- 28. pubs.acs.org [pubs.acs.org]

Metabolic Pathway of Alpha-D-Mannose in Mammalian Cells: A Technical Guide

Executive Summary

This guide dissects the metabolic trajectory of alpha-D-mannose in mammalian systems, focusing on its critical bifurcation between catabolic energy generation (glycolysis) and anabolic glycosylation (N-glycan synthesis). Unlike glucose, which is primarily a fuel source, mannose is a "conditional" nutrient: its fate is dictated by the kinetic competition between Phosphomannose Isomerase (MPI) and Phosphomannomutase 2 (PMM2) .

For researchers in oncology and metabolic disorders, understanding this flux is paramount. Manipulating the mannose pathway offers therapeutic windows for Congenital Disorders of Glycosylation (CDG) and exploits metabolic vulnerabilities in MPI-low tumors.

Part 1: The Influx and Activation

Mannose metabolism begins with cellular entry and immediate phosphorylation. This process is not passive; it is a competitive event governed by glucose homeostasis.

Transport (The SLC2A Competition)

Mannose enters mammalian cells via Facilitated Glucose Transporters (GLUTs) , primarily encoded by the SLC2A gene family.[1]

-

Mechanism: Facilitated diffusion.[1]

-

Specificity: There is no "mannose-exclusive" transporter in most mammalian tissues.[1] Mannose competes with glucose for GLUT1, GLUT2, GLUT3, and GLUT4.

-

Kinetic Reality: The plasma concentration of mannose (50–100

M) is significantly lower than glucose (5 mM). However, GLUTs transport mannose with high affinity (

The Hexokinase Trap

Upon entry, alpha-D-mannose is phosphorylated at the C6 position.[2][3]

-

Enzyme: Hexokinase (HK1/HK2).

-

Reaction:

-

Causality: This phosphorylation traps mannose intracellularly.[2] Man-6-P is the central hub metabolite; it cannot exit the cell and must be processed by one of two competing enzymes.

Part 2: The Metabolic Fork (MPI vs. PMM2)

This is the defining decision point of mannose metabolism. The cell must decide whether to burn Man-6-P for energy or preserve it for structural glycosylation.

The Catabolic Shunt: Phosphomannose Isomerase (MPI)[1][4][5]

-

Function: Interconverts Man-6-P and Fructose-6-Phosphate (Fru-6-P).[4][5]

-

Pathway Link: Fru-6-P enters glycolysis.[5]

-

Physiological Role: MPI acts as a "safety valve." It prevents the toxic accumulation of Man-6-P and allows cells to use mannose as a fuel source.

-

Oncology Insight: In tumors with low MPI expression , exogenous mannose accumulates as Man-6-P. High levels of Man-6-P allosterically inhibit Hexokinase and Glucose-6-Phosphate Isomerase (GPI), effectively blocking glucose flux and inducing cell death (the "Honeybee Effect").

The Anabolic Drive: Phosphomannomutase 2 (PMM2)[1]

-

Function: Converts Man-6-P to Man-1-P.

-

Physiological Role: This is the committed step for N-glycosylation.

-

Clinical Relevance: Mutations in PMM2 cause CDG-Ia, the most common disorder of glycosylation, characterized by psychomotor retardation and multi-organ failure.

Visualization of the Pathway

The following diagram illustrates the competitive flow between glycolysis and glycosylation.

Caption: The central metabolic bifurcation of Mannose-6-Phosphate.[1][2][3] MPI directs flux toward energy (glycolysis), while PMM2 directs flux toward glycosylation (GDP-Mannose).[5]

Part 3: Synthesis of GDP-Mannose (The Donor)

The ultimate goal of the anabolic arm is the production of GDP-Mannose , the high-energy donor required by mannosyltransferases in the Endoplasmic Reticulum (ER).

-

Isomerization: Man-6-P

Man-1-P.-

Note: This reaction requires Glucose-1,6-bisphosphate as a cofactor.

-

-

Activation: Man-1-P + GTP

GDP-Mannose + PPi.-

Enzyme: GDP-mannose pyrophosphorylase B (GMPPB).

-

Thermodynamics: The reaction is driven forward by the hydrolysis of pyrophosphate (PPi).

-

-

Utilization: GDP-Mannose is transported into the ER/Golgi lumen or used on the cytosolic face of the ER to build the Dolichol-Linked Oligosaccharide (LLO) precursor.

Quantitative Flux Data

The following table summarizes the kinetic parameters of the key enzymes, highlighting the "tug-of-war" for Man-6-P.

| Enzyme | Substrate | Physiological Implication | |

| Hexokinase (HK1) | Mannose | ~10–50 | High affinity capture; traps mannose efficiently. |

| MPI | Man-6-P | ~150–300 | Lower affinity than PMM2 but high capacity ( |

| PMM2 | Man-6-P | ~10–50 | High affinity. Prioritizes glycosylation even when mannose is scarce. |

| GMPPB | Man-1-P | ~10–20 | Tightly coupled to PMM2 to prevent Man-1-P accumulation. |

Part 4: Experimental Protocol – Quantification of GDP-Mannose

To validate metabolic flux, researchers must quantify GDP-Mannose levels. The following protocol uses Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , the gold standard for polar sugar nucleotides.

Principle

Sugar nucleotides are highly polar and thermally labile. Traditional Reverse Phase (C18) chromatography fails to retain them. This protocol utilizes Porous Graphitic Carbon (PGC) columns or HILIC (Hydrophilic Interaction Liquid Chromatography) for separation.

Workflow Diagram

Caption: Optimized extraction and detection workflow for GDP-Mannose quantification.

Detailed Methodology

Reagents:

-

Extraction Solvent: 50% Acetonitrile / 50% Water (pre-chilled to -20°C).

-

Internal Standard:

C -

Mobile Phase A: 50 mM Ammonium Acetate (pH 9.0).

-

Mobile Phase B: 100% Acetonitrile.

Step-by-Step:

-

Quenching: Wash adherent cells (1x10^6) rapidly with ice-cold PBS. Immediately add 500

L of Extraction Solvent. Critical: Speed is vital to prevent turnover of high-energy phosphates. -

Extraction: Scrape cells and transfer to a chilled microfuge tube. Vortex vigorously for 30s.

-

Clarification: Centrifuge at 15,000

g for 10 min at 4°C. Collect supernatant. -

Chromatography (PGC):

-

Column: Hypercarb (Thermo), 3

m, 2.1 x 100 mm. -

Gradient: 0-20% B over 15 mins. PGC retains polar analytes strongly; high pH helps elution.

-

-

Mass Spectrometry (MRM Mode):

-

Ionization: Negative Electrospray (ESI-).

-

Transition (GDP-Man): m/z 604.1

423.0 (Loss of Mannose). -

Transition (Internal Std): m/z 610.1

423.0.

-

Part 5: Therapeutic Implications

Oncology: The MPI Biomarker

Recent studies identify MPI as a metabolic switch in cancer.

-

High MPI: Tumors are resistant to mannose therapy. They metabolize mannose via glycolysis.[7]

-

Low MPI: Tumors are sensitive. Mannose treatment leads to Man-6-P accumulation

Glycolytic blockade -

Strategy: Screening tumors for MPI expression levels can predict responders to mannose-supplemented chemotherapy.

Congenital Disorders of Glycosylation (CDG)[9]

-

MPI-CDG (CDG-Ib): Deficiency in MPI.[5] Treatable with oral mannose. The exogenous mannose bypasses the block (Fru-6-P

Man-6-P) by entering directly via HK and PMM2. -

PMM2-CDG (CDG-Ia): Deficiency in PMM2.[8] Mannose supplementation is less effective because the bottleneck is downstream of Man-6-P.

References

-

Freeze, H. H., & Aebi, M. (2005). Altered Glycans of the N-Linked Pathway.[9] In Essentials of Glycobiology. [Link]

-

Gonzalez, P. S., et al. (2018).[10] Mannose impairs tumour growth and enhances chemotherapy.[2] Nature, 563, 719–723. [Link]

-

Sharma, V., & Freeze, H. H. (2011). Mannose efflux from the cells: a potential source of mannose in blood. Journal of Biological Chemistry, 286(12), 10193-10200. [Link]

-

Ichimura, M., et al. (2022). LC-MS/MS determination of D-mannose in human serum as a potential cancer biomarker. Journal of Chromatography B, 1209, 123432. [Link]

-

Thorens, B., & Mueckler, M. (2010).[10] Glucose transporters in the 21st Century. American Journal of Physiology-Endocrinology and Metabolism, 298(2), E141-E145. [Link]

Sources

- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research on the Mechanism of Mannose Inhibition of Tumor Growth and Its Clinical Application Prospects - Oreate AI Blog [oreateai.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The de novo and salvage pathways of GDP-mannose biosynthesis are both sufficient for the growth of bloodstream-form Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pathway: GDP-MANNOSE BIOSYNTHESIS FROM MANNOSE [flybase.org]

- 7. Mannose and phosphomannose isomerase regulate energy metabolism under glucose starvation in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mannose metabolic pathway senses glucose supply and regulates cell fate decisions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Mannose: A Sweet Option in the Treatment of Cancer and Inflammation [frontiersin.org]

chemical differences between alpha-D-mannose and D-glucose

An In-depth Technical Guide to the Chemical Differences Between alpha-D-Mannose and D-Glucose

Abstract

Stereoisomerism represents a fundamental principle in organic chemistry and biology, where molecules with identical chemical formulas and bond connectivity exhibit distinct three-dimensional arrangements. This guide provides a comprehensive examination of two critical monosaccharides, alpha-D-mannose and D-glucose. While both are aldohexoses with the chemical formula C₆H₁₂O₆, a subtle difference in the orientation of a single hydroxyl group results in profound variations in their physicochemical properties, biological functions, and recognition by molecular systems.[1][2] This document will dissect these differences from a structural, functional, and analytical perspective, offering researchers, scientists, and drug development professionals a detailed understanding of these essential sugars.

The Core Structural Distinction: A Matter of Epimeric Configuration

The foundational difference between D-mannose and D-glucose lies in their stereochemistry; they are C-2 epimers.[3][4][5] Epimers are diastereomers that differ in the configuration at only one of several chiral centers.[5]

-

D-Glucose: In the cyclic pyranose form, the hydroxyl (-OH) group on the second carbon atom (C-2) is in the equatorial position. This orientation is sterically favorable, contributing to the overall stability of the glucose molecule.[6]

-

D-Mannose: In contrast, the hydroxyl group at the C-2 position of D-mannose is in the axial position.[7] This seemingly minor spatial rearrangement is the genesis of all subsequent chemical and biological distinctions.

The "alpha" designation in alpha-D-mannose refers to the configuration at the anomeric carbon (C-1). In the alpha anomer, the anomeric hydroxyl group is on the opposite side of the ring from the CH₂OH group (C-6), resulting in an axial orientation in the typical chair conformation. This is analogous to the alpha configuration in D-glucose.

Caption: Fischer and Haworth projections of alpha-D-Glucose and alpha-D-Mannose.

Physicochemical Consequences of Stereoisomerism

The axial versus equatorial placement of the C-2 hydroxyl group directly influences intermolecular hydrogen bonding, which in turn dictates the macroscopic physical properties of the sugars.

| Property | D-Glucose | D-Mannose | Rationale for Difference |

| Melting Point | 146 °C (α-anomer)[1] | 132 °C[8] | The equatorial C-2 hydroxyl in glucose allows for a more stable and ordered crystal lattice structure, requiring more energy to break. |

| Specific Rotation | +112.2° → +52.7° (equilibrium)[1] | +29.3° → +14.5° (equilibrium) | The overall three-dimensional shape, dictated by the chiral centers including C-2, determines how the molecule interacts with plane-polarized light. |

| Solubility in Water | Highly Soluble[9][10] | Highly Soluble[7] | Both are highly soluble due to multiple hydroxyl groups, but subtle differences can be observed under specific conditions due to varied hydration shell structuring. |

| Taste | Moderately Sweet[9][10] | Slightly Sweet, with a bitter aftertaste | The interaction with taste receptors on the tongue is highly stereospecific. The geometry of D-mannose does not fit the sweet taste receptor as effectively as D-glucose. |

The Biological Ramifications: Specificity in Molecular Recognition

In the context of biological systems, the C-2 epimerism is not a trivial distinction. Enzymes, receptors, and transport proteins have active sites that are exquisitely sensitive to the three-dimensional shape of their substrates. This stereospecificity leads to vastly different metabolic fates and biological roles for glucose and mannose.

Metabolic Divergence

While D-glucose is the central fuel for glycolysis, D-mannose enters this primary metabolic pathway via a separate, two-step enzymatic conversion.[8]

-

Hexokinase phosphorylates D-mannose to mannose-6-phosphate.

-

Phosphomannose Isomerase then reversibly converts mannose-6-phosphate to fructose-6-phosphate, an intermediate in the glycolytic pathway.[8]

This alternate entry point underscores that while related, mannose is not a direct substitute for glucose in cellular energy metabolism.

The Language of Glycosylation and Cell Recognition

The most profound functional divergence is seen in the realm of glycobiology.

-

N-Linked Glycosylation: Mannose is a cornerstone of N-linked glycosylation, a critical post-translational modification where complex oligosaccharide chains (glycans) are attached to proteins.[8][11] These mannose-rich glycans are essential for proper protein folding, stability, and trafficking.

-

Immune System Recognition: The innate immune system utilizes lectins, such as mannose-binding lectin (MBL), to recognize pathogens. MBL specifically binds to the mannose residues commonly found on the surfaces of viruses, bacteria, and fungi, initiating an immune response.[8] This recognition is highly specific to the stereochemistry of mannose.

-

Therapeutic Applications in Drug Development: The unique structure of D-mannose is harnessed for therapeutic benefit, most notably in preventing urinary tract infections (UTIs). Uropathogenic E. coli (UPEC) initiate infection by using a fimbrial adhesin, FimH, to bind to mannosylated glycoproteins on the surface of bladder epithelial cells.[12] Administered D-mannose acts as a competitive inhibitor, saturating the FimH binding sites on the bacteria and preventing them from adhering to the bladder wall.[13][14] The bacteria are then flushed out during urination. D-glucose has a negligible binding affinity for FimH and is ineffective in this role.[12]

Caption: Molecular mechanism of D-Mannose in preventing bacterial adhesion.

Analytical Differentiation: Protocols for Researchers

Distinguishing and quantifying these epimers requires precise analytical techniques. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

Protocol: HPLC Separation of Mannose and Glucose

High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying mannose and glucose, especially after derivatization to enhance detection.[15]

Principle of Causality: Although structurally similar, the different spatial arrangement of the C-2 hydroxyl group leads to subtle differences in polarity and interaction with the HPLC stationary phase, allowing for chromatographic separation. Pre-column derivatization with a UV-active label like 1-phenyl-3-methyl-5-pyrazolone (PMP) is often necessary as simple sugars lack a native chromophore.[15]

Step-by-Step Methodology:

-

Sample Preparation: For biological samples (e.g., serum), perform a protein precipitation step. Mix 100 µL of serum with 300 µL of cold acetonitrile. Vortex and centrifuge at 14,000 x g for 10 minutes. Collect the supernatant.

-

Derivatization:

-

To 50 µL of the supernatant, add 50 µL of 0.6 M NaOH and 50 µL of 0.5 M PMP in methanol.

-

Include a known concentration of an internal standard (e.g., L-rhamnose) for self-validation and accurate quantification.[15]

-

Vortex and incubate at 70°C for 60 minutes.

-

Cool to room temperature and neutralize by adding 50 µL of 0.3 M HCl.

-

Add 800 µL of water and 1 mL of dichloromethane. Vortex and centrifuge.

-

Discard the lower organic layer. Repeat the extraction twice more to remove excess PMP.

-

Filter the final aqueous layer through a 0.22 µm filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 2.7 µm particle size).[15]

-

Mobile Phase A: Ammonium acetate buffer (e.g., 100 mM, pH 6.0).

-

Mobile Phase B: Acetonitrile.

-

Elution: A gradient elution is typically required for optimal separation. For example, start at 10% B, ramp to 25% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detector: UV detector at 245 nm.

-

-

Data Analysis:

-

Identify peaks based on the retention times of pure mannose and glucose standards.

-

Quantify using a calibration curve constructed from the peak area ratios of the analyte to the internal standard.

-

Caption: Experimental workflow for HPLC-based differentiation of monosaccharides.

Protocol: Raman Spectroscopy Analysis

Principle of Causality: Raman spectroscopy measures the inelastic scattering of light, providing a vibrational fingerprint of a molecule. The axial C-2 hydroxyl in mannose results in distinct C-O stretching and C-H bending vibrational modes compared to the equatorial C-2 hydroxyl in glucose. While subtle, these differences can be resolved and quantified using chemometric models.[16]

Step-by-Step Methodology:

-

Calibration:

-

Prepare a series of aqueous solutions containing varying, known concentrations of both D-glucose and D-mannose.

-

The total solute concentration should be kept constant to minimize water-related spectral variations.

-

-

Data Acquisition:

-

Use a Raman spectrometer with a suitable laser wavelength (e.g., 785 nm) to minimize fluorescence.

-

Acquire spectra for each calibration standard using an immersion probe for online analysis or a cuvette for offline analysis. Ensure consistent parameters (laser power, integration time).

-

-

Model Building (Chemometrics):

-

Pre-process the acquired spectra (e.g., baseline correction, normalization).

-

Use multivariate analysis software to build a Partial Least Squares (PLS) regression model. This model correlates the spectral variations across the calibration set with the known concentrations of mannose and glucose.

-

-

Validation and Measurement:

-

Trustworthiness: Validate the PLS model using an independent set of samples with known concentrations to test its predictive accuracy (calculating Root Mean Square Error of Prediction - RMSEP).

-

Acquire the Raman spectrum of the unknown sample under the same conditions.

-

Apply the validated PLS model to the spectrum to predict the concentrations of D-mannose and D-glucose.

-

Conclusion

The distinction between alpha-D-mannose and D-glucose is a powerful illustration of the principle of stereospecificity in chemistry and biology. Originating from a single chiral center inversion at the C-2 position, the differences cascade into distinct physical properties, unique metabolic pathways, and critically, highly specific molecular interactions. For researchers in glycobiology, immunology, and drug development, a thorough understanding of this C-2 epimerism is not merely academic; it is essential for designing targeted therapeutics, developing accurate diagnostics, and deciphering the complex carbohydrate-based language of cellular communication.

References

-

Hu, X., et al. (2016). d-Mannose: Properties, Production, and Applications: An Overview. PubMed. [Link]

-

Wikipedia contributors. (2024). Mannose. Wikipedia. [Link]

-

WebMD. D-Mannose: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

-

PolyblueChem. (2026). Introduction to D-Mannose (CAS: 3458-28-4): Chemical Properties, Production Process, and Applications. PolyblueChem. [Link]

-

Hu, X., et al. (2016). d-Mannose: Properties, Production, and Applications: An Overview. ResearchGate. [Link]

-

Therascience. D-mannose. Therascience. [Link]

-

Outsourced Pharma. Mannose: C-2 epimer of Glucose. Outsourced Pharma. [Link]

-

The Good Scents Company. dextro-mannose. The Good Scents Company. [Link]

-

Vedantu. D-Glucose and D-mannose are C-2 epimers. A. True B. False. Vedantu. [Link]

-

Liska, J. (2024). D-Mannose: Overview, Clinical Applications in Urinary Tract Infections and Adverse Events. Natural Medicine Journal. [Link]

-

FooDB. Showing Compound D-Mannose (FDB001202). FooDB. [Link]

-

Chronic UTI Info. D-mannose. Chronic UTI Info. [Link]

-

Wikipedia contributors. (2024). Glucose. Wikipedia. [Link]

-

Chemistry LibreTexts. (2021). 20.3: The Structure and Properties of D-Glucose. Chemistry LibreTexts. [Link]

-

De Nunzio, C., et al. (2021). Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products. Frontiers in Pharmacology. [Link]

-

Wang, Y., et al. (2023). HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer. Frontiers in Chemistry. [Link]

-

Allen Overseas. Cyclic Structure of Glucose, Properties & Different Forms. Allen Overseas. [Link]

-

National Center for Biotechnology Information. D-Glucose. PubChem Compound Database. [Link]

-

BYJU'S. Glucose Structure Open-Chain Formula. BYJU'S. [Link]

-

Offosse, M., et al. (2022). Online analysis of D-glucose and D-mannose aqueous mixtures using Raman spectroscopy: an in silico and experimental approach. Carbohydrate Research. [Link]

Sources

- 1. Glucose - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. d-Mannose: Properties, Production, and Applications: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mannose: C-2 epimer of Glucose [outsourcedpharma.com]

- 5. DGlucose and Dmannose are C2 epimers A True B Fals class 12 chemistry CBSE [vedantu.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. polybluechem.com [polybluechem.com]

- 8. Mannose - Wikipedia [en.wikipedia.org]

- 9. Glucose- Cyclic Structure of Glucose, Properties & Different Forms [allen.in]

- 10. D-Glucose | C6H12O6 | CID 5793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dextro-mannose, 3458-28-4 [thegoodscentscompany.com]

- 12. Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. D-mannose - Others - Our active ingredients - Therascience [therascience.com]

- 14. D-Mannose: Overview, Clinical Applications in Urinary Tract Infections and Adverse Events_Chemicalbook [chemicalbook.com]

- 15. HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Online analysis of D-glucose and D-mannose aqueous mixtures using Raman spectroscopy: an in silico and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: -D-Mannose Ligand Specificity for Concanavalin A

Mechanisms, Thermodynamics, and Applications in Glycobiology

Executive Summary

Concanavalin A (ConA), a legume lectin derived from Canavalia ensiformis, serves as the archetype for understanding protein-carbohydrate interactions.[1][2][3] Its rigorous specificity for

This guide dissects the molecular mechanics of ConA specificity, moving beyond basic binding descriptions to the structural causality of the "cis-peptide" transition and the thermodynamic advantages of multivalency. It provides self-validating protocols for affinity chromatography and details the engineering of glucose-responsive hydrogels.

Part 1: Structural Basis of Specificity

The Metallization "Lock" Mechanism

ConA does not exist in a constitutively active state. Its carbohydrate-binding activity is allosterically regulated by the sequential binding of two metal ions: a transition metal (usually

-

Apo-ConA (Inactive): In its metal-free state, the carbohydrate-binding loop (residues 202–208) is disordered, and the peptide bond between Ala207 and Asp208 is in the trans configuration.

-

Holo-ConA (Active):

- binds to the S1 site (Glu8, Asp10, Asp19, His24).

-

This creates the geometry required for